(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a unique combination of bromophenyl, thiazolyl, chloromethylphenyl, and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazolone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include bromophenyl derivatives, thiazole precursors, and chloromethylphenyl hydrazine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects in biological pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H15BrClN5OS |
---|---|
Molecular Weight |
488.8 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(3-chloro-2-methylphenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H15BrClN5OS/c1-11-15(22)4-3-5-16(11)24-25-18-12(2)26-27(19(18)28)20-23-17(10-29-20)13-6-8-14(21)9-7-13/h3-10,26H,1-2H3 |
InChI Key |
PBQZGGSYBNNKCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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